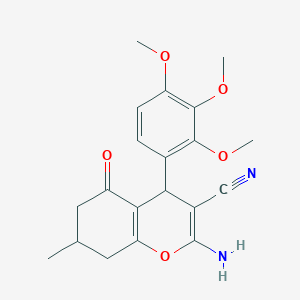
1-((2R,4S,5R)-5-(Aminomethyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- is a modified nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to uridine but features modifications at specific positions, including the addition of an iodine atom and an amino group. These modifications confer unique properties that make it valuable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- typically involves multiple steps, starting from uridine. The process includes selective iodination and amination reactions. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position.
Industrial Production Methods
While specific industrial production methods for Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- are not widely documented, the general principles of large-scale nucleoside synthesis apply. These include optimizing reaction conditions to maximize yield and purity, as well as employing efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino or thiol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral properties, particularly against herpes simplex virus.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The iodine atom and amino group modifications allow it to inhibit viral DNA replication by being incorporated into viral DNA, thereby disrupting the replication process. This makes it particularly effective against viruses like herpes simplex .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analog with antiviral properties.
5-Bromo-2’-deoxyuridine: A brominated analog used in similar applications.
5-Fluoro-2’-deoxyuridine: A fluorinated analog with distinct biological activities.
Uniqueness
Uridine, 5’-amino-2’,5’-dideoxy-5-iodo- is unique due to its specific combination of modifications, which confer distinct chemical and biological properties. Its reduced toxicity compared to other nucleoside analogs makes it a valuable tool in antiviral research and potential therapeutic applications .
Properties
CAS No. |
56045-73-9 |
|---|---|
Molecular Formula |
C9H12IN3O4 |
Molecular Weight |
353.11 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12IN3O4/c10-4-3-13(9(16)12-8(4)15)7-1-5(14)6(2-11)17-7/h3,5-7,14H,1-2,11H2,(H,12,15,16)/t5-,6+,7+/m0/s1 |
InChI Key |
UNJJHOQIVSZFDN-RRKCRQDMSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CN)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CN)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CN)O |
Synonyms |
5'-amino-2',5'-dideoxy-5-iodouridine 5'-amino-5-iodo-2',5'-dideoxyuridine 5-iodo-5'-amino-2',5'-dideoxyuridine AIDDU AIdUrd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2,6-dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine](/img/structure/B1221439.png)











